1-isothiocyanato-PEG3-Azide 1-isothiocyanato-PEG3-Azide 1-isothiocyanato-PEG3-Azide is a crosslinker containing an azide group and isothiocyanato group. The azide group enables PEGylation via Click Chemistry. Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1310686-23-7
VCID: VC0515771
InChI: InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2
SMILES: C(COCCOCCOCCN=[N+]=[N-])N=C=S
Molecular Formula: C9H16N4O3S
Molecular Weight: 260.31

1-isothiocyanato-PEG3-Azide

CAS No.: 1310686-23-7

Cat. No.: VC0515771

Molecular Formula: C9H16N4O3S

Molecular Weight: 260.31

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-isothiocyanato-PEG3-Azide - 1310686-23-7

Specification

CAS No. 1310686-23-7
Molecular Formula C9H16N4O3S
Molecular Weight 260.31
IUPAC Name 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane
Standard InChI InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2
Standard InChI Key WGVGUDRBZOFJRC-UHFFFAOYSA-N
SMILES C(COCCOCCOCCN=[N+]=[N-])N=C=S
Appearance Solid powder

Introduction

Chemical Identity and Structure

Basic Information

1-isothiocyanato-PEG3-Azide is a specialized chemical compound with well-defined properties. It has gained significant attention in pharmaceutical research and bioconjugation applications due to its unique bifunctionality.

Table 1: Basic Chemical Information

PropertyValue
CAS Number1310686-23-7
Molecular FormulaC₉H₁₆N₄O₃S
Molecular Weight260.31 g/mol
IUPAC Name1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane
SynonymsNCS-PEG3-azide, 1-azido-2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethane

The compound features a PEG3 (triethylene glycol) backbone that serves as a spacer between its two reactive terminal groups: an azide (-N₃) group at one end and an isothiocyanate (-N=C=S) group at the other end. This arrangement creates a molecule with distinct reactivity at each terminus, enabling orthogonal conjugation strategies .

Structural Characteristics

The molecular structure of 1-isothiocyanato-PEG3-Azide can be represented by the SMILES notation: C(COCCOCCOCCN=[N+]=[N-])N=C=S . The compound contains a linear chain with three ethylene glycol units that provide spatial separation between the reactive functional groups.

Table 2: Structural Identifiers

IdentifierValue
Canonical SMILESC(COCCOCCOCCN=[N+]=[N-])N=C=S
InChIInChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2
InChI KeyWGVGUDRBZOFJRC-UHFFFAOYSA-N

The structure lacks stereogenic centers, resulting in a compound without optical isomers. The linear configuration allows for flexibility in the PEG chain, which is advantageous for its applications as a linker in biological systems .

Physical and Chemical Properties

Physical Characteristics

1-isothiocyanato-PEG3-Azide typically appears as a pale yellow or colorless oily substance at room temperature. Its physical state facilitates handling and modification in laboratory settings.

Table 3: Physical Properties

PropertyDescription
AppearancePale yellow or colorless oily matter
Physical StateLiquid at room temperature
SolubilityReadily soluble in DMSO; moderately soluble in other organic solvents
Storage Conditions2-8°C (short term); -20°C (long term)
Shelf Life>3 years when stored properly

The compound's solubility characteristics are influenced by its PEG component, which enhances solubility in polar solvents. This property is particularly valuable for biological applications where aqueous compatibility is often required .

Chemical Reactivity

The dual functionality of 1-isothiocyanato-PEG3-Azide enables distinct and orthogonal chemical reactions at each terminus:

  • Azide Group Reactivity: The azide terminus can participate in:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions

    • Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like BCN and DBCO

    • Staudinger ligation with phosphines

  • Isothiocyanate Group Reactivity: The isothiocyanate terminus readily reacts with:

    • Primary amines to form stable thiourea bonds

    • Thiols to form dithiocarbamates

    • Hydroxyls (under specific conditions) to form thiocarbamates

These orthogonal reactivities allow for selective, sequential modifications in complex biomolecular systems .

Computed Properties

Computational analysis provides additional insight into the physicochemical characteristics of 1-isothiocyanato-PEG3-Azide.

Table 4: Computed Physicochemical Properties

PropertyValue
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count12
Topological Polar Surface Area86.5 Ų
Heavy Atom Count17
Complexity265

These properties indicate a molecule with considerable flexibility (12 rotatable bonds) and a moderate capacity for hydrogen bonding as an acceptor. The topological polar surface area of 86.5 Ų suggests reasonable cell membrane permeability, which is relevant for certain biological applications .

Synthesis and Preparation

Quality Control and Analysis

Commercial preparations of 1-isothiocyanato-PEG3-Azide typically undergo rigorous quality control to ensure high purity and structural integrity.

Table 5: Quality Control Parameters

ParameterTypical Specification
Purity≥95% to >98%
Identity ConfirmationNMR, HPLC-MS, IR
AppearanceVisual inspection
SolubilityTested in standard solvents
ReactivityFunctional group activity testing

These quality control measures are essential for ensuring batch-to-batch consistency and reliable performance in research and development applications .

Applications in Bioconjugation and Chemical Biology

Click Chemistry Applications

The azide group of 1-isothiocyanato-PEG3-Azide enables its use in various click chemistry applications, which are valued for their high specificity, efficiency, and biocompatibility.

In bioconjugation strategies, the compound can react with alkyne-modified biomolecules to form stable triazole linkages. This approach has been employed for:

  • Labeling proteins and antibodies with fluorescent reporters

  • Attaching targeting ligands to drug delivery systems

  • Creating well-defined protein-polymer conjugates

  • Developing stimuli-responsive biomaterials

The copper-free click chemistry utilizing strained alkynes (SPAAC) is particularly valuable for applications in living systems, as it avoids copper-associated toxicity .

Amine-Directed Conjugation

The isothiocyanate terminus of 1-isothiocyanato-PEG3-Azide readily reacts with primary amines to form stable thiourea bonds under mild conditions. This chemistry is widely used for:

  • Modifying lysine residues on proteins

  • Functionalizing amine-containing small molecules

  • Surface modification of amine-bearing materials

  • Creating peptide conjugates with controlled stoichiometry

The thiourea linkage formed through this reaction is stable under physiological conditions, making it suitable for applications requiring long-term stability in biological environments .

Dual Functionalization Strategies

The orthogonal reactivity of 1-isothiocyanato-PEG3-Azide allows for sophisticated dual functionalization strategies:

  • Sequential modification of two different biomolecules

  • Creation of heterobifunctional crosslinking agents

  • Selective modification of complex multicomponent systems

  • Development of multifunctional imaging probes

This dual reactivity is particularly valuable in creating complex bioconjugates with precise architecture and composition .

Role in PROTAC Technology

PROTAC Fundamentals

Proteolysis Targeting Chimeras (PROTACs) represent an innovative approach to targeted protein degradation in drug discovery. PROTACs consist of three key components:

  • A ligand that binds to the target protein of interest

  • A linker that connects the two ligands

  • A ligand that recruits an E3 ubiquitin ligase

1-isothiocyanato-PEG3-Azide serves as an ideal linker in PROTAC synthesis due to its dual reactivity, which allows for connection of the two different ligand components .

Mechanism of Action

PROTACs utilizing 1-isothiocyanato-PEG3-Azide as a linker operate through the following mechanism:

  • The PROTAC binds simultaneously to both the target protein and an E3 ubiquitin ligase

  • This binding brings the target protein into proximity with the E3 ligase

  • The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein

  • The ubiquitinated target protein is recognized by the proteasome and subsequently degraded

This approach differs fundamentally from conventional inhibitors, as it leads to the elimination of the protein rather than simply blocking its function .

Advantages in Drug Development

The use of 1-isothiocyanato-PEG3-Azide in PROTAC development offers several advantages:

  • The PEG3 spacer provides appropriate distance and flexibility between protein-binding moieties

  • The hydrophilic PEG chain improves solubility and pharmacokinetic properties

  • The stable linkages formed by both functional groups ensure durability in biological environments

  • The defined length of the PEG3 chain allows for structure-activity relationship studies

These properties contribute to the development of PROTACs with optimized efficacy for targeted protein degradation .

Research Findings and Biological Applications

PROTAC Development Studies

Research utilizing 1-isothiocyanato-PEG3-Azide as a PROTAC linker has demonstrated promising results in targeted protein degradation strategies. A key study by An et al. (2018) highlighted the emerging role of small-molecule PROTACs in targeted therapy development, emphasizing the importance of appropriate linker selection for efficacy .

The linker component significantly influences PROTAC performance through:

  • Affecting the ternary complex formation and stability

  • Determining the spatial arrangement of the target protein relative to the E3 ligase

  • Influencing the pharmacokinetic properties of the entire PROTAC molecule

  • Contributing to target selectivity profiles

Studies indicate that the PEG3 length in 1-isothiocyanato-PEG3-Azide provides a good balance between flexibility and defined spacing for many PROTAC applications .

Pharmaceutical Applications

Beyond PROTAC development, 1-isothiocyanato-PEG3-Azide has found applications in broader pharmaceutical research:

  • Development of targeted drug delivery systems

  • Creation of PEGylated therapeutics with improved pharmacokinetics

  • Synthesis of multimodal imaging agents

  • Production of antibody-drug conjugates with controlled drug loading

The compound's ability to participate in bioorthogonal chemistry makes it particularly valuable for developing sophisticated pharmaceutical agents with precise targeting capabilities .

Cell Labeling and Tracking

The azide functionality of 1-isothiocyanato-PEG3-Azide enables its use in cell labeling and tracking strategies. Research has shown that azide-containing compounds can be employed in metabolic glycoengineering approaches, where cells incorporate azide-modified sugars that can subsequently be labeled via click chemistry with appropriate imaging agents .

This approach offers advantages over traditional cell labeling methods:

  • Minimal interference with cellular functions

  • Stable labeling that persists through cell division

  • Compatibility with various imaging modalities

  • Potential for in vivo tracking applications

Such applications highlight the versatility of 1-isothiocyanato-PEG3-Azide beyond its role as a PROTAC linker .

Comparative Analysis with Related Compounds

Comparison with Other PEG Derivatives

1-isothiocyanato-PEG3-Azide belongs to a family of functionalized PEG derivatives with varying chain lengths and terminal groups. Comparative analysis provides insight into its unique position within this chemical space.

Table 6: Comparison of Related PEG Derivatives

CompoundTerminal GroupsPEG LengthKey ApplicationsDistinctive Features
1-isothiocyanato-PEG3-AzideAzide, Isothiocyanate3PROTAC linkers, BioconjugationDual orthogonal reactivity
1-isothiocyanato-PEG4-AlcoholIsothiocyanate, Hydroxyl4PROTACs, Further derivatizationLonger PEG chain, hydroxyl for additional modification
Bromo-PEG4-AlcoholBromine, Hydroxyl4Nucleophilic substitutionDifferent reactivity profile
Azido-PEG4-AlcoholAzide, Hydroxyl4Click chemistry, Further derivatizationLonger chain with hydroxyl group

Each compound offers distinct advantages depending on the specific application requirements, with 1-isothiocyanato-PEG3-Azide being particularly valuable for applications requiring dual orthogonal reactivity.

Advantages of 1-isothiocyanato-PEG3-Azide

Compared to related compounds, 1-isothiocyanato-PEG3-Azide offers several distinct advantages:

  • The azide group enables copper-free click chemistry, which is biocompatible and efficient

  • The isothiocyanate group provides selective, stable conjugation to amine-containing biomolecules

  • The PEG3 spacer offers an optimal balance of flexibility and defined length for many applications

  • The combination of these features in a single molecule enables sophisticated, sequential bioconjugation strategies

These advantages make 1-isothiocyanato-PEG3-Azide particularly well-suited for applications requiring precise control over complex bioconjugation reactions .

Future Perspectives and Emerging Applications

Advancements in PROTAC Technology

As PROTAC technology continues to evolve, 1-isothiocyanato-PEG3-Azide is likely to play an increasingly important role in developing next-generation targeted protein degraders. Future directions include:

  • Development of PROTACs targeting previously "undruggable" proteins

  • Optimization of linker length and composition for specific protein-protein interactions

  • Creation of tissue-specific or stimuli-responsive PROTACs

  • Combination of PROTAC technology with other therapeutic modalities

These advances may expand the range of diseases treatable through targeted protein degradation approaches .

Expanding Bioorthogonal Chemistry Applications

The azide functionality of 1-isothiocyanato-PEG3-Azide positions it well for emerging applications in bioorthogonal chemistry:

  • In vivo click chemistry for targeted drug activation

  • Development of bioorthogonal cleavable linkers

  • Creation of stimuli-responsive nanomaterials

  • Advanced molecular imaging approaches

As bioorthogonal chemistry continues to advance, compounds with well-defined azide functionality like 1-isothiocyanato-PEG3-Azide will find new applications in chemical biology and medicine .

Integration with Advanced Technologies

Looking forward, 1-isothiocyanato-PEG3-Azide may be integrated with various advanced technologies:

  • Automated synthesis platforms for rapid PROTAC development

  • High-throughput screening approaches for optimizing PROTAC design

  • Computational modeling to predict optimal linker properties

  • Combination with emerging therapeutic modalities such as oligonucleotide therapeutics

These integrations may accelerate the development of novel therapeutics and research tools based on 1-isothiocyanato-PEG3-Azide chemistry .

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